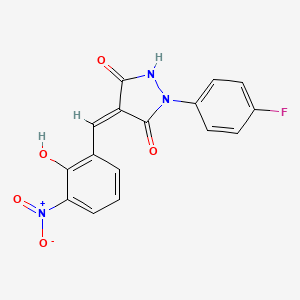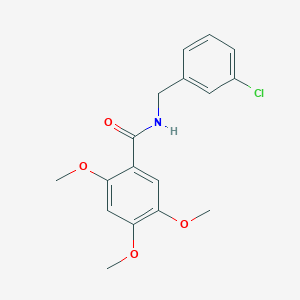
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide, also known as FIN56, is a small molecule that has gained attention for its potential use in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature. FIN56 is a promising tool for studying the function of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to CK2 substrates, which inhibits the phosphorylation of downstream targets. This inhibition of CK2 activity can lead to changes in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of CK2 activity by 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide can have various biochemical and physiological effects on cells. For example, CK2 inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, CK2 inhibition can affect the activity of other signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide in lab experiments is its specificity for CK2 inhibition, which allows researchers to investigate the function of this protein kinase without affecting other signaling pathways. However, one limitation of using 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide is its potential toxicity, as high concentrations of this compound can lead to cell death. Additionally, the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide can be time-consuming and requires specific conditions, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide. One direction is to investigate the effects of CK2 inhibition on other cellular processes, such as autophagy and DNA damage response. Additionally, researchers can explore the use of 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide in combination with other drugs for cancer treatment, as CK2 inhibition has been shown to enhance the efficacy of certain chemotherapeutic agents. Finally, the development of more potent and selective CK2 inhibitors, such as 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide derivatives, can provide new tools for studying the function of this protein kinase in various cellular processes.
Méthodes De Synthèse
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide can be synthesized by a multistep process that involves the reaction of various reagents under specific conditions. The first step involves the synthesis of 3-formylindole, which is then reacted with 4-methyl-3-nitrophenylacetic acid to produce the intermediate compound. This intermediate is then treated with acetic anhydride and a catalyst to yield the final product, 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide has been used in various scientific studies to investigate the role of CK2 in cellular processes. This compound has been shown to inhibit CK2 activity in vitro and in vivo, which can help researchers understand the function of this protein kinase. Additionally, 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide has been used to study the effects of CK2 inhibition on cancer cells, as CK2 is often overexpressed in cancer cells and is involved in tumor growth and survival.
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12-6-7-14(8-17(12)21(24)25)19-18(23)10-20-9-13(11-22)15-4-2-3-5-16(15)20/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVOQWUPPTWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)



![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)

